3,4-Dimethoxydalbergione
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Overview
Description
®-3,4-Dimethoxydalbergione is an organic compound known for its unique chemical structure and properties It is a derivative of dalbergione, a naturally occurring compound found in certain species of the Dalbergia genus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dimethoxydalbergione typically involves the methoxylation of the parent compound, dalbergione. This process can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled temperature and pressure conditions.
Oxidative Coupling:
Industrial Production Methods: Industrial production of ®-3,4-Dimethoxydalbergione often involves large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ®-3,4-Dimethoxydalbergione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert ®-3,4-Dimethoxydalbergione into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Quinones: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
®-3,4-Dimethoxydalbergione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3,4-Dimethoxydalbergione involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Affecting signaling pathways that regulate cellular functions.
Gene Expression: Modulating the expression of genes related to its biological activities.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but differs in the aldehyde functional group.
3,4-Dimethoxycinnamic Acid: Contains a similar aromatic structure with methoxy groups but has a carboxylic acid functional group.
3,4-Dimethoxyphenethylamine: Similar aromatic structure with methoxy groups but features an amine functional group.
Uniqueness: ®-3,4-Dimethoxydalbergione is unique due to its specific arrangement of methoxy groups and its chiral center, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
3755-64-4 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1 |
InChI Key |
LJEJBLOFFDLRIH-GFCCVEGCSA-N |
SMILES |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Isomeric SMILES |
COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC1475; SC 1475; SC-1475 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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